Cas no 1286727-25-0 (N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide)

N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide structure
1286727-25-0 structure
商品名:N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide
CAS番号:1286727-25-0
MF:C23H25ClN4O3
メガワット:440.922604322433
CID:5939579
PubChem ID:52905993

N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide 化学的及び物理的性質

名前と識別子

    • N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide
    • N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
    • N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
    • N-(2-chlorobenzyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
    • AKOS024486466
    • 1286727-25-0
    • F3407-4662
    • インチ: 1S/C23H25ClN4O3/c1-30-19-7-4-6-17(13-19)20-15-28(26-23(20)27-9-11-31-12-10-27)16-22(29)25-14-18-5-2-3-8-21(18)24/h2-8,13,15H,9-12,14,16H2,1H3,(H,25,29)
    • InChIKey: WXNFZOQCXORMJP-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1=CC=CC=C1Cl)(=O)CN1C=C(C2=CC=CC(OC)=C2)C(N2CCOCC2)=N1

計算された属性

  • せいみつぶんしりょう: 440.1615184g/mol
  • どういたいしつりょう: 440.1615184g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 577
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3407-4662-20mg
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
1286727-25-0
20mg
$99.0 2023-09-10
Life Chemicals
F3407-4662-20μmol
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
1286727-25-0
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-4662-2mg
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
1286727-25-0
2mg
$59.0 2023-09-10
Life Chemicals
F3407-4662-40mg
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
1286727-25-0
40mg
$140.0 2023-09-10
Life Chemicals
F3407-4662-1mg
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
1286727-25-0
1mg
$54.0 2023-09-10
Life Chemicals
F3407-4662-4mg
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
1286727-25-0
4mg
$66.0 2023-09-10
Life Chemicals
F3407-4662-10μmol
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
1286727-25-0
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-4662-30mg
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
1286727-25-0
30mg
$119.0 2023-09-10
Life Chemicals
F3407-4662-25mg
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
1286727-25-0
25mg
$109.0 2023-09-10
Life Chemicals
F3407-4662-50mg
N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
1286727-25-0
50mg
$160.0 2023-09-10

N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide 関連文献

Related Articles

N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamideに関する追加情報

Recent Advances in the Study of N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide (CAS: 1286727-25-0)

The compound N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide (CAS: 1286727-25-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrazole core and morpholine substituent, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related disorders. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.

One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against protein kinases implicated in cancer progression. The study utilized in vitro assays and molecular docking simulations to reveal the compound's binding affinity and selectivity, providing a foundation for further structural optimization.

In addition to its kinase inhibitory properties, N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide has also been investigated for its anti-inflammatory effects. A recent preprint on bioRxiv highlighted its ability to suppress pro-inflammatory cytokines in murine models of rheumatoid arthritis. The researchers employed a combination of in vivo experiments and transcriptomic analysis to identify the compound's molecular targets, suggesting its potential as a dual-acting agent for both cancer and inflammatory diseases.

Despite these promising results, challenges remain in the development of this compound. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed to advance it to clinical trials. Recent efforts have focused on prodrug strategies and formulation optimization to enhance its therapeutic index. A 2024 review in Advanced Drug Delivery Reviews summarized these advancements, emphasizing the need for interdisciplinary collaboration to overcome these hurdles.

In conclusion, N-(2-chlorophenyl)methyl-2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide represents a compelling candidate for further investigation in the fields of oncology and inflammation. Its multifaceted mechanism of action and recent preclinical successes underscore its potential, while ongoing research aims to refine its properties for clinical application. Future studies should prioritize translational research to bridge the gap between laboratory findings and therapeutic outcomes.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd